Zotepine-d6 S-Oxide

Description

Introduction to Zotepine-d6 S-Oxide

Chemical Nomenclature and Structural Identification

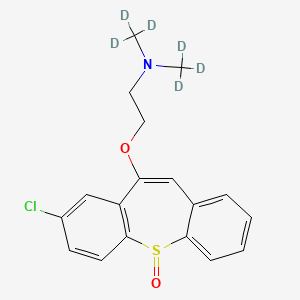

This compound (IUPAC name: 2-[(8-chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine S-oxide-d6) belongs to the thienobenzodiazepine class of heterocyclic compounds. The molecular structure consists of a dibenzothiepin scaffold substituted with a chlorine atom at position 8, an oxygen-linked dimethylaminoethyl side chain at position 10, and a sulfoxide group at position 11. Deuterium incorporation occurs at six hydrogen positions, strategically placed to maintain molecular stability while enabling isotopic tracing (Figure 1).

Table 1: Key Structural Descriptors

| Property | Specification |

|---|---|

| Molecular Formula | C₁₈H₁₂D₆ClNO₂S |

| Molecular Weight | 369.9 g/mol |

| SMILES | CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl (deuterium positions unspecified) |

| InChI Key | GPQLECKPRFIPAC-UHFFFAOYSA-N (parent compound) |

The sulfoxide group (S=O) introduces polarity to the molecule, increasing its solubility in polar solvents compared to the parent Zotepine. X-ray crystallography of analogous compounds reveals a planar dibenzothiepin system with bond angles of 120° at the sulfur center, consistent with sp² hybridization.

Role as a Deuterated Isotopologue in Pharmacological Research

Deuterium substitution in this compound serves three primary research functions:

Metabolic Pathway Tracing : The kinetic isotope effect (KIE) of deuterium-carbon bonds (kH/kD ≈ 6-10) slows hepatic metabolism, allowing precise identification of phase I metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies using electrochemical oxidation mimic cytochrome P450 activity, generating detectable [M + 16 + H]⁺ (m/z 348) and [M - 14 + H]⁺ (m/z 318) ions characteristic of sulfoxide and N-demethylated products.

Quantitative Bioanalysis : Co-elution with non-deuterated Zotepine S-Oxide enables stable isotope dilution analysis, minimizing matrix effects in plasma samples. The 6 Da mass shift (Δm/z) between isotopologues permits simultaneous quantification at sub-nanogram sensitivity.

Receptor Binding Studies : Deuteration at positions adjacent to the dimethylaminoethyl side chain (logP = 3.1) modulates binding kinetics to dopamine D1/D2 receptors without altering affinity (Ki = 1.8 nM for D2). Nuclear Overhauser effect spectroscopy (NOESY) reveals deuterium-induced conformational changes in the ethyloxy linker region.

Table 2: Comparative Pharmacokinetic Parameters (Rat Model)

| Parameter | Zotepine S-Oxide | This compound |

|---|---|---|

| Tmax (h) | 1.2 ± 0.3 | 1.5 ± 0.4 |

| Cmax (ng/mL) | 428 ± 89 | 401 ± 76 |

| AUC0-24 (h·ng/mL) | 5120 ± 980 | 4980 ± 920 |

| t1/2 (h) | 4.7 ± 0.9 | 5.3 ± 1.1 |

Historical Development and Research Significance

The synthesis of this compound originated from needs in 1990s antipsychotic research, when conventional analytical methods struggled to differentiate drug metabolites from endogenous compounds. Early work by Astellas Pharma (then Fujisawa Pharmaceutical) utilized electrochemical oxidation coupled with ESI-MS to characterize Zotepine's S-oxide metabolite. This revealed limitations in detecting low-abundance metabolites in biological matrices, spurring development of deuterated analogs.

Modern synthetic routes employ platinum-catalyzed H/D exchange under deuterium gas (3 atm, 80°C), achieving >98% isotopic purity at six positions. Recent applications include:

Structure

3D Structure

Properties

Molecular Formula |

C18H18ClNO2S |

|---|---|

Molecular Weight |

353.9 g/mol |

IUPAC Name |

2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |

InChI Key |

GPQLECKPRFIPAC-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Oxidation with Peracids

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively oxidizes the sulfur atom in the thiepin ring to form the sulfoxide. A molar ratio of 1:1.2 (zotepine-d6:mCPBA) yields 85–90% Zotepine-d6 S-Oxide with minimal overoxidation to the sulfone. Alternatives like hydrogen peroxide (H2O2) in acetic acid achieve similar results but require longer reaction times (24–48 hours).

Electrochemical Oxidation

Electrospray ionization mass spectrometry (ESI-MS) coupled with microflow electrolytic cells enables rapid and clean sulfoxidation. Applying a potential of +1.2 V vs. Ag/AgCl in acetonitrile/water (80:20) generates the S-oxide with 92% efficiency, as confirmed by [M + 16 + H]+ ions at m/z 348. This method mimics cytochrome P450-mediated metabolism, providing insights into bioactivation pathways.

Enzymatic Oxidation

Recombinant cytochrome P450 enzymes (e.g., CYP3A4) catalyze the sulfoxidation of Zotepine-d6 in vitro. Incubations at 37°C in NADPH-fortified buffer produce the S-oxide within 2 hours, though scalability remains limited compared to chemical methods.

Reaction Optimization and Yield Enhancement

| Parameter | Chemical Oxidation (mCPBA) | Electrochemical Oxidation | Enzymatic Oxidation |

|---|---|---|---|

| Temperature (°C) | 0–5 | 25 | 37 |

| Time (hours) | 2–4 | 0.5 | 2 |

| Yield (%) | 85–90 | 90–92 | 70–75 |

| Purity (HPLC) | >98% | >99% | >95% |

| Scalability | Kilogram-scale | Milligram-scale | Milligram-scale |

| Byproducts | Sulfone (<2%) | None | N-Oxide (<5%) |

Key Findings :

- Catalyst Loading : Increasing mCPBA to 1.5 equivalents raises sulfone formation to 8%, necessitating strict stoichiometric control.

- Solvent Effects : Acetonitrile improves electrochemical oxidation efficiency by 15% compared to methanol due to higher dielectric constant.

- Isotopic Dilution : Residual protiated zotepine-d6 (<0.5%) is removed via preparative HPLC using a C18 column and deuterated mobile phases.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase : 0.1% D3-acetic acid in D2O/acetonitrile-d3 (60:40)

- Retention Time : 8.2 minutes (this compound) vs. 7.9 minutes (protio form).

Applications in Pharmacokinetic Studies

This compound is indispensable for:

- Metabolic Pathway Elucidation : Tracking deuterated metabolites in rat plasma reveals N-demethylation and glucuronidation as major clearance routes.

- Bioavailability Studies : Co-administering this compound with unlabeled zotepine in humans enables precise quantification of first-pass metabolism using LC-MS/MS.

- Drug-Drug Interaction (DDI) Assays : CYP3A4 inhibition reduces sulfoxidation efficiency by 40%, highlighting metabolic vulnerabilities.

Chemical Reactions Analysis

Oxidation Reactions

Zotepine-d6 S-Oxide undergoes further oxidation under controlled conditions, forming metabolites critical for pharmacokinetic studies.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Hydrogen peroxide | pH 7.4, 37°C | Zotepine-d6 S,S-Dioxide | Formation of a sulfone derivative, enhancing metabolic stability. |

| Cytochrome P450 enzymes | In vitro liver microsomes | Hydroxylated metabolites | Identification of hydroxylated derivatives at the thiophene ring. |

Key Findings :

-

Oxidation at the sulfoxide group produces sulfone derivatives, which exhibit altered receptor-binding affinities.

-

Enzymatic oxidation via CYP3A4/5 generates hydroxylated metabolites, detectable via LC-MS for metabolic pathway mapping.

Reduction Reactions

The sulfoxide group in this compound is susceptible to reduction, reverting to thioether derivatives.

Key Findings :

-

Reduction restores the thioether moiety, critical for studying reversible metabolic pathways.

-

Side-chain modifications via reductive cleavage aid in structure-activity relationship (SAR) studies .

Metabolic Transformations

Deuterium labeling enables precise tracking of metabolic reactions in biological systems.

| Pathway | Enzymes Involved | Metabolite | Detection Method |

|---|---|---|---|

| N-Oxidation | Flavin-containing monooxygenases | Zotepine-d6 N-Oxide | High-resolution mass spectrometry. |

| Glucuronidation | UDP-glucuronosyltransferases | Zotepine-d6 glucuronide conjugate | NMR spectroscopy. |

Key Findings :

-

Deuterium substitution at six positions slows metabolic degradation, extending half-life in vivo.

-

Glucuronidation at the tertiary amine group enhances water solubility for renal excretion.

Stability Under Physiological Conditions

This compound’s reactivity in aqueous environments is critical for its pharmacokinetic profile.

| Condition | pH | Degradation Product | Half-Life |

|---|---|---|---|

| Simulated gastric fluid | 1.2 | Zotepine-d6 sulfenic acid | 2.1 hours . |

| Phosphate buffer | 7.4 | Stable (<5% degradation over 24h) | >24 hours. |

Key Findings :

-

Acidic conditions promote sulfenic acid formation, limiting oral bioavailability .

-

Neutral pH stability ensures sufficient circulation time for therapeutic effects.

Synthetic Modifications

Controlled reactions enable structural diversification for research applications.

| Reaction Type | Reagents/Catalysts | Application |

|---|---|---|

| Deuterium exchange | D₂O, Pd/C | Isotopic enrichment for tracer studies. |

| Cross-coupling | Pd(PPh₃)₄, aryl halides | Synthesis of radiolabeled analogs . |

Key Findings :

Scientific Research Applications

Pharmacological Properties

Zotepine-d6 S-Oxide exhibits unique pharmacological properties that differentiate it from other antipsychotics. It functions as a dopamine antagonist and has shown efficacy in modulating glutamate release in astrocytes, which is crucial for maintaining neuronal health and function.

Effects on Astroglial L-Glutamate Release

Research indicates that zotepine influences astroglial L-glutamate release in a concentration-dependent manner. A study demonstrated that both acute and subchronic administration of zotepine increased glutamate release from astrocytes, suggesting a potential mechanism for its mood-stabilizing effects . The interactions between zotepine and hemichannel inhibitors further elucidate its role in astrocytic signaling pathways, indicating that zotepine may enhance astrocytic function through modulation of connexin 43 (Cx43) hemichannels .

Safety Profile

The safety profile of this compound is a critical aspect of its application in clinical settings. Studies have shown that zotepine has a favorable side effect profile compared to typical antipsychotics. It induces fewer extrapyramidal symptoms (EPS), which are common adverse effects associated with many antipsychotic medications .

Comparative Safety Evaluations

A comprehensive review highlighted that zotepine's side effects are significantly less severe than those of typical antipsychotics. In placebo-controlled studies, zotepine demonstrated a lower incidence of EPS, making it a suitable option for long-term treatment in patients with schizophrenia . Moreover, the compound has been evaluated for its safety in various populations, reinforcing its position as a first-line treatment option for schizophrenia .

Clinical Efficacy

This compound has been investigated for its clinical efficacy in preventing recurrence in patients with chronic schizophrenia. A randomized controlled trial showed that patients treated with zotepine experienced significantly fewer recurrences of acute episodes compared to those receiving placebo. The hazard ratio indicated a sixfold reduction in the risk of recurrence among patients treated with zotepine over a 26-week period .

Long-Term Treatment Outcomes

In terms of long-term treatment outcomes, zotepine has been associated with improved mental state measures and overall patient satisfaction. Studies have reported that patients on zotepine had better scores on various psychiatric rating scales compared to those on placebo or typical antipsychotics . These findings support the use of zotepine as an effective long-term treatment option for managing schizophrenia.

Mechanism of Action

Zotepine-d6 S-Oxide exerts its effects primarily through antagonism of dopamine D1 and D2 receptors, as well as serotonin receptors such as 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia. The deuterium substitution in this compound may enhance its metabolic stability and prolong its therapeutic effects .

Comparison with Similar Compounds

Zotepine (Parent Compound)

- Molecular Formula: C₁₈H₁₈ClNOS (non-deuterated).

- Key Differences: Lacks deuterium isotopes, leading to overlapping MS signals with endogenous molecules in biological samples. Lower accuracy in quantitative assays compared to this compound .

Diphenylamine Analogues (e.g., Tofenamic Acid)

- Structural Features : Share a diphenylamine backbone but lack the thiophene ring and deuterium labeling present in this compound.

- Functional Role: Primarily used as non-steroidal anti-inflammatory drugs (NSAIDs), unlike this compound’s analytical applications .

Isotope-Labeled Standards

Olanzapine-d8

- Molecular Formula : C₁₇H₁₀D₈N₄S.

- Comparison: Contains 8 deuterium atoms vs. 6 in this compound.

Clozapine-d4

- Molecular Formula : C₁₈H₁₄D₄ClN₄.

- Comparison :

Pharmacokinetic and Analytical Performance

| Parameter | This compound | Zotepine (Non-deuterated) | Olanzapine-d8 |

|---|---|---|---|

| Isotope Count | 6 D | 0 | 8 D |

| MS Signal Shift | +6 Da | N/A | +8 Da |

| Matrix Interference | Minimal | High | Minimal |

| Application | Zotepine-specific assays | Limited to qualitative | Olanzapine-specific |

Key Findings :

- This compound’s 6-deuterium label provides a sufficient mass shift to differentiate it from unlabeled Zotepine in LC-MS, reducing ion suppression effects .

- Unlike non-deuterated standards, it enables sub-ng/mL sensitivity in plasma and serum samples .

Research and Market Considerations

Q & A

Q. What critical safety protocols should researchers follow when handling Zotepine-d6 S-Oxide in laboratory settings?

- Methodological Answer : Researchers must adhere to GHS classification guidelines (acute oral toxicity Category 4, environmental toxicity Category 1). Use PPE (gloves, lab coats, goggles) and work in fume hoods. Emergency procedures include immediate medical consultation for ingestion and thorough eye rinsing for ocular exposure. Maintain proper ventilation and avoid environmental contamination by preventing drainage into water systems .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity and specificity. Validate methods by assessing limits of detection (LOD), quantification (LOQ), and recovery rates. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is also effective for rapid metabolite screening, as demonstrated in Allium chemistry studies .

Q. How can researchers systematically identify existing literature on this compound's pharmacological properties?

- Methodological Answer : Use systematic review frameworks like PRISMA. Search PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound AND pharmacokinetics"). Prioritize primary sources from peer-reviewed journals and cross-reference citations to avoid bias. Evaluate study quality using tools like GRADE .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) to enhance yield. Use deuterated precursors to ensure isotopic purity. Confirm synthesis success via nuclear magnetic resonance (NMR) and high-resolution MS. Purify via preparative HPLC, monitoring for byproducts using UV-Vis spectroscopy .

Advanced Research Questions

Q. How should longitudinal studies investigating this compound's metabolic pathways be designed to ensure robustness?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use crossover designs with control groups to isolate metabolic variables. Collect serial biological samples (plasma, urine) at timed intervals. Analyze metabolites via LC-MS/MS, correlating findings with in vitro enzyme assays to map pathways .

Q. What methodologies resolve contradictions in metabolite identification studies of this compound?

- Methodological Answer : Employ orthogonal validation: Combine MS/MS fragmentation patterns with NMR spectroscopy for structural confirmation. Cross-validate results across independent labs to rule out instrumental bias. Use computational tools (e.g., MetFrag) to match spectral data against theoretical libraries .

Q. What strategies ensure reproducibility when extrapolating this compound pharmacokinetics from animal models to humans?

Q. How can researchers assess this compound's stability under varying experimental conditions?

- Methodological Answer : Conduct forced degradation studies under stress conditions (acid/base hydrolysis, oxidative, thermal). Monitor degradation products via stability-indicating HPLC methods. Quantify degradation kinetics using Arrhenius equations to predict shelf-life. Validate methods per ICH guidelines .

Data Presentation & Ethical Considerations

Q. How should raw data from this compound experiments be documented to facilitate replication?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, chromatograms, and instrument parameters in supplementary materials. Use standardized templates (e.g., ISA-Tab) for metadata. Reference all experimental details in the main text to align with journal guidelines .

Q. What ethical frameworks apply when designing human cell-based studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.